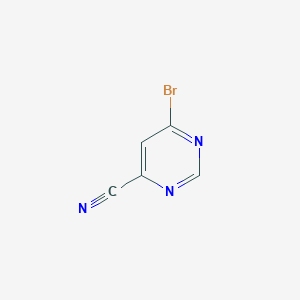
3-ブロモ-4-クロロ-5-メチルピリジン
概要
説明
3-Bromo-4-chloro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 3-Bromo-4-chloro-5-methylpyridine is 1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CN=CC(=C1Cl)Br .Chemical Reactions Analysis
The compound has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical and Chemical Properties Analysis
3-Bromo-4-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12.9 Ų .科学的研究の応用
p38α MAPキナーゼ阻害剤の合成
3-ブロモ-4-クロロ-5-メチルピリジン: は、p38αマイトジェン活性化プロテインキナーゼ阻害剤の合成に使用されます 。これらの阻害剤は、炎症性サイトカインの放出を含む細胞プロセスを調節する役割を果たすため、重要です。それらは、関節リウマチや乾癬などのサイトカイン駆動性疾患の治療戦略として検討されています。この文脈における化合物の有用性は、慢性炎症性疾患を対象とした製薬研究におけるその重要性を強調しています。
PDE4阻害剤の開発
この化合物は、強力なホスホジエステラーゼタイプ4(PDE4)阻害剤の創製におけるビルディングブロックとして機能します 。PDE4阻害剤は、喘息やCOPDなどの呼吸器疾患、ならびに炎症性疾患の治療など、幅広い潜在的な用途があります。3-ブロモ-4-クロロ-5-メチルピリジンがこれらの阻害剤の合成における役割を果たすことは、新規治療薬の開発におけるその価値を強調しています。
GABA A受容体リガンドの生成
この化学物質は、ヒトGABA A受容体のための三環式ピリドン部分を有するベンゾジアゼピン部位リガンドの合成に使用されます 。これらのリガンドは、脳の抑制性シグナル伝達に不可欠なGABA神経伝達物質の活性を調節するのに役立つため、神経機能および障害の研究に不可欠です。
農薬化学研究
農薬化学研究では、3-ブロモ-4-クロロ-5-メチルピリジンに関連するものも含め、ピリジン誘導体は、作物保護のための有効成分における重要な構造モチーフです 。この化合物の誘導体は、新規農薬の開発に貢献すると予想されており、農業生産性と害虫管理に対する潜在的な影響を示しています。
化学合成研究
化学合成において、3-ブロモ-4-クロロ-5-メチルピリジンは、複雑な有機化合物を生成するために、多段階合成プロセスで使用できます。 その反応性と構造的特徴は、合成化学研究における貴重な成分となっています .
Safety and Hazards
将来の方向性
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is an area of ongoing research . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
作用機序
Target of Action
3-Bromo-4-chloro-5-methylpyridine is primarily used as a building block in the synthesis of various organic compounds . It is often utilized in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of 3-Bromo-4-chloro-5-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloro-5-methylpyridine can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. For example, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
生化学分析
Biochemical Properties
3-Bromo-4-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase involved in modulating cellular responses to extracellular signals . The interaction with p38α MAP kinase can lead to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, making it a potential candidate for therapeutic applications in inflammatory diseases .
Cellular Effects
The effects of 3-Bromo-4-chloro-5-methylpyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can alter the signaling pathways involved in inflammation and stress responses . Additionally, 3-Bromo-4-chloro-5-methylpyridine has been shown to affect the expression of genes related to cytokine production and cellular stress responses, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-5-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α MAP kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and modulation of gene expression related to inflammation and stress responses . The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chloro-5-methylpyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromo-4-chloro-5-methylpyridine remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of p38α MAP kinase activity and prolonged modulation of cellular responses .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-5-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Bromo-4-chloro-5-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and minimizing its potential toxicity. Additionally, 3-Bromo-4-chloro-5-methylpyridine’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular energy metabolism and redox balance .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-chloro-5-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-5-methylpyridine is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables 3-Bromo-4-chloro-5-methylpyridine to interact with its molecular targets, including p38α MAP kinase, and modulate cellular processes at the subcellular level .
特性
IUPAC Name |
3-bromo-4-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNPHQQIYQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


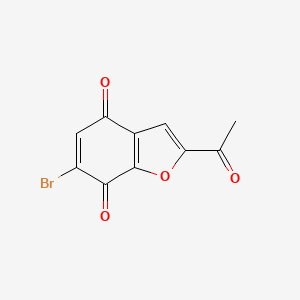
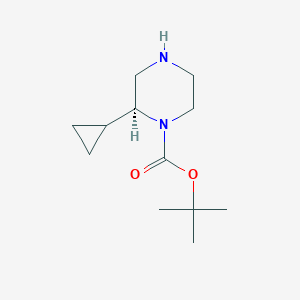
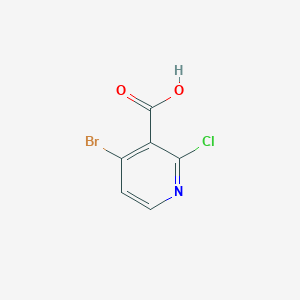
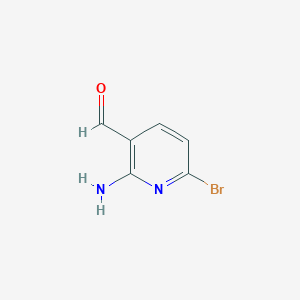
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1378941.png)
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
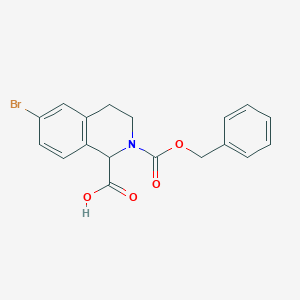
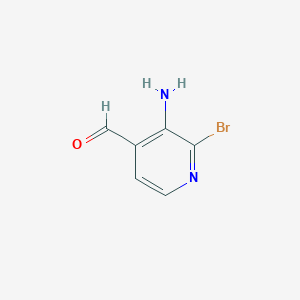
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
